molecular formula C15H20O5 B1250831 Penifulvin B

Penifulvin B

Cat. No. B1250831
M. Wt: 280.32 g/mol
InChI Key: JDYIPAACNVDCTH-FBDMWJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penifulvin B is a natural product found in Penicillium griseofulvum with data available.

Scientific Research Applications

Insecticidal Properties

Penifulvins, including Penifulvin B, are notable for their insecticidal properties. A study focusing on Penifulvin A, which shares similarities with this compound, highlighted its potency as an insecticide against the fall armyworm, Spodoptera frugiperda, a pest causing significant crop damage in the US. This suggests a potential application of this compound in agricultural pest control due to its structural and functional resemblance to Penifulvin A (Gaich & Mulzer, 2009).

Chemical Synthesis and Derivatives

The synthesis and analysis of Penifulvins B-E have been a subject of research, underscoring the chemical interest in these compounds. Penifulvins B-E are described as oxidized analogs of Penifulvin A, derived from a sesquiterpenoid with a dioxa[5.5.5.6]fenestrane ring system. This research contributes to the understanding of their structural and chemical properties, which may have implications for their application in various scientific fields (Shim, Gloer, & Wicklow, 2006).

Biomimetic Synthesis

A study on the biomimetic synthesis of Penifulvins B and C employed meta-photocycloaddition, highlighting the method's efficiency and scalability. This approach is crucial for producing these compounds in quantities sufficient for further research and potential applications. The synthetic route developed is notable for its simplicity and flexibility, which is essential for producing various analogs of Penifulvins for scientific study (Gaich & Mulzer, 2010).

Fenestrane Ring Construction in Biosynthesis

The biosynthesis of Penifulvin A, closely related to this compound, involves a unique [5.5.5.6]dioxafenestrane ring. Research in this area offers insights into the enzymatic processes that produce complex sesquiterpene scaffolds, such as those found in Penifulvins. This knowledge is invaluable for understanding the natural production of these compounds and could inform the development of synthetic methods (Zeng et al., 2019).

properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1R,4S,8R,10R,11S,14S)-10-(hydroxymethyl)-8,10-dimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione

InChI

InChI=1S/C15H20O5/c1-13(7-16)6-14(2)5-10(17)19-12-15(14)8(11(18)20-12)3-4-9(13)15/h8-9,12,16H,3-7H2,1-2H3/t8-,9-,12-,13-,14-,15-/m0/s1

InChI Key

JDYIPAACNVDCTH-FBDMWJDESA-N

Isomeric SMILES

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4[C@](C2)(C)CO)C(=O)O3

Canonical SMILES

CC12CC(=O)OC3C14C(CCC4C(C2)(C)CO)C(=O)O3

synonyms

penifulvin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penifulvin B
Reactant of Route 2
Penifulvin B
Reactant of Route 3
Penifulvin B
Reactant of Route 4
Penifulvin B
Reactant of Route 5
Reactant of Route 5
Penifulvin B
Reactant of Route 6
Penifulvin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.